

Technical Guide: Solubility of 2-Ethynyl-1,3,5-trimethylbenzene in Organic Solvents

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Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of **2-ethynyl-1,3,5-trimethylbenzene** (also known as 2-ethynylmesitylene). Due to the scarcity of published quantitative solubility data for this specific compound, this guide focuses on its physicochemical properties to predict solubility behavior and presents a detailed, standardized experimental protocol for its determination. This allows research and development professionals to generate precise solubility data tailored to their specific applications and solvent systems.

Introduction

2-Ethynyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon featuring a terminal alkyne group attached to a mesitylene (1,3,5-trimethylbenzene) ring. Its unique structure makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and analytical method development.

This guide summarizes the known physicochemical properties of the compound and provides a robust experimental protocol based on the widely accepted shake-flask method for determining its solubility.

Compound Profile

- IUPAC Name: **2-Ethynyl-1,3,5-trimethylbenzene**
- Synonyms: 2-Ethynylmesitylene, Mesitylacetylene, (2,4,6-Trimethylphenyl)acetylene[1]
- CAS Number: 769-26-6
- Molecular Formula: C₁₁H₁₂
- Molecular Weight: 144.21 g/mol [2]

Physicochemical Properties & Predicted Solubility

While specific quantitative solubility data is not widely published, the compound's physical and chemical properties provide a strong basis for predicting its behavior in different solvents.

Table 1: Physicochemical Properties of **2-Ethynyl-1,3,5-trimethylbenzene**

Property	Value	Source
Physical State	Liquid at room temperature	
Density	~0.921 g/mL at 25 °C	
Boiling Point	210-215 °C	[1]
Melting Point	~3-4 °C	[1][3]
Refractive Index	~1.547 at 20 °C	
XLogP3	3.3	[2]

The structure of **2-ethynyl-1,3,5-trimethylbenzene** is predominantly nonpolar, consisting of a benzene ring substituted with three methyl groups and an ethynyl group. The high octanol-water partition coefficient (XLogP3 = 3.3) further indicates its lipophilic and hydrophobic nature.

Based on the principle of "like dissolves like," the compound is expected to exhibit:

- High solubility in nonpolar or weakly polar organic solvents such as toluene, hexanes, diethyl ether, and chlorinated solvents (e.g., dichloromethane).

- Moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.
- Low solubility in polar protic solvents such as ethanol, methanol, and especially water.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for **2-ethynyl-1,3,5-trimethylbenzene** in common organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in Section 4.

Table 2: Experimentally Determined Solubility of **2-Ethynyl-1,3,5-trimethylbenzene** (Template)

Solvent	Polarity Index	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)
Hexane	0.1			
Toluene	2.4			
Dichloromethane	3.1			
Diethyl Ether	2.8			
Tetrahydrofuran (THF)	4.0			
Acetone	5.1			
Ethyl Acetate	4.4			
Acetonitrile	5.8			
Ethanol	4.3			
Methanol	5.1			
Water	10.2			

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask

Method

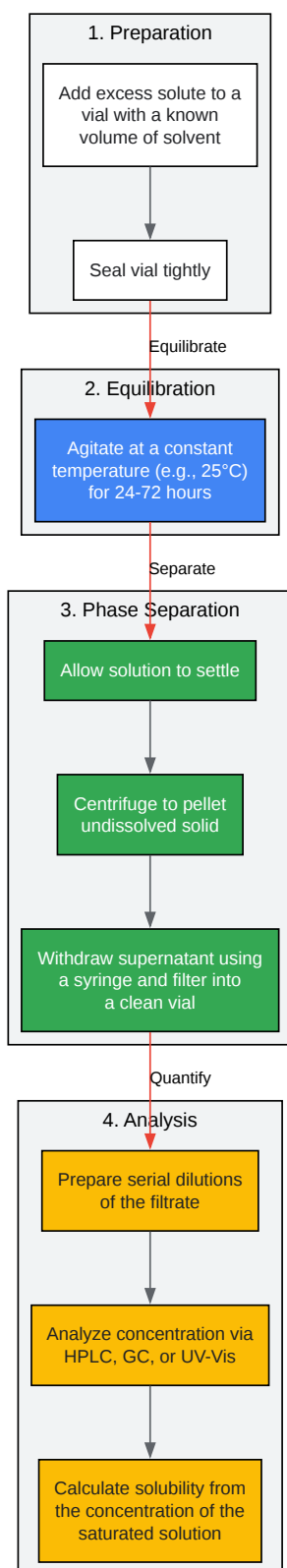
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.^{[4][5]} It involves creating a saturated solution by agitating an excess of the solute in the solvent for an extended period until equilibrium is reached.

Materials and Equipment

- **2-Ethynyl-1,3,5-trimethylbenzene** (solute)
- Selected organic solvents (high purity, HPLC grade)
- Analytical balance
- Glass vials with PTFE-lined screw caps
- Orbital shaker or thermomixer with temperature control
- Centrifuge
- Syringes and syringe filters (0.22 or 0.45 μm , solvent-compatible)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.



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Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2-ethynyl-1,3,5-trimethylbenzene** to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg).
 - Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
 - Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.
 - Prepare at least three replicate samples for each solvent.
- Equilibration:
 - Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this typically requires 24 to 72 hours.^[4] Preliminary experiments can determine the minimum time needed to achieve a stable concentration.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least one hour to let undissolved solids settle.
 - To ensure complete removal of solid material, centrifuge the vials at high speed.^{[4][6]}
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.^{[4][6]}
- Quantification:

- Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Prepare a series of calibration standards of **2-ethynyl-1,3,5-trimethylbenzene** with known concentrations.
- Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).
- Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculation:
 - Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
 - Express the final solubility in desired units, such as g/L, mg/mL, or mol/L.
 - Report the average solubility and standard deviation from the replicate measurements.

Conclusion

While published quantitative data on the solubility of **2-ethynyl-1,3,5-trimethylbenzene** is limited, its physicochemical properties strongly suggest it is a nonpolar compound with high solubility in nonpolar organic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and standardized method for generating this critical data. The accompanying workflow diagram and data table template serve as practical tools for researchers in their experimental design and data management.

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